molecular formula C10H15ClN4 B1480099 1-(6-Chloro-2-methylpyrimidin-4-yl)-1,4-diazepane CAS No. 2090988-30-8

1-(6-Chloro-2-methylpyrimidin-4-yl)-1,4-diazepane

Cat. No. B1480099
CAS RN: 2090988-30-8
M. Wt: 226.7 g/mol
InChI Key: FUEGILIRXJSYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloro-2-methylpyrimidin-4-yl)-1,4-diazepane, commonly known as CMPD, is a heterocyclic compound that has been widely studied for its potential applications in the scientific research field. CMPD is a cyclic compound composed of two nitrogen atoms and four carbon atoms, and is characterized by its unique chemical structure and properties. CMPD has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-fungal properties, as well as being an important intermediate in the synthesis of a variety of drugs.

Scientific Research Applications

CMPD has been widely studied for its potential applications in the scientific research field. It has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-fungal properties. In addition, CMPD has been found to be an important intermediate in the synthesis of a variety of drugs, such as antifungal agents, antibiotics, and antiviral agents. CMPD has also been used in the synthesis of polymers, such as polyurethanes and polyesters, and has been used as a catalyst in the production of polymeric materials.

Mechanism of Action

The exact mechanism of action of CMPD is not fully understood. However, it is believed that CMPD acts by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In addition, CMPD has been found to interfere with the activity of certain transcription factors, such as NF-κB, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
CMPD has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer, and anti-fungal properties. In addition, CMPD has been found to possess anti-oxidant, anti-apoptotic, and anti-angiogenic properties. CMPD has also been found to possess anti-microbial, anti-allergic, and anti-viral properties.

Advantages and Limitations for Lab Experiments

The use of CMPD in laboratory experiments has a number of advantages and limitations. One of the main advantages of using CMPD in laboratory experiments is that it is relatively easy to synthesize and can be used in a wide range of experiments. In addition, CMPD is relatively stable and has a low toxicity, making it suitable for use in a variety of experiments. However, one of the main limitations of using CMPD in laboratory experiments is that it is not very soluble in organic solvents, which can make it difficult to use in some experiments.

Future Directions

The potential applications of CMPD are numerous and are still being explored. One of the main future directions for CMPD is in the development of novel drugs and drug delivery systems. In addition, CMPD could be used in the development of new materials, such as polymers and nanomaterials. Furthermore, CMPD could be used in the development of new diagnostic and therapeutic agents, as well as in the development of new drug delivery systems. Finally, CMPD could be used in the development of new technologies, such as biosensors and nanotechnology.

properties

IUPAC Name

1-(6-chloro-2-methylpyrimidin-4-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4/c1-8-13-9(11)7-10(14-8)15-5-2-3-12-4-6-15/h7,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEGILIRXJSYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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